molecular formula C12H19N3O6 B13403189 4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one

4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one

Cat. No.: B13403189
M. Wt: 301.30 g/mol
InChI Key: YKOGMMXZKKVMBT-UHFFFAOYSA-N
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Description

2’-O-(2-Methoxyethyl)-cytidine is a chemically modified nucleoside that has gained significant attention in the field of antisense oligonucleotide (ASO) technology. This compound is known for its enhanced nuclease resistance, lower toxicity, and increased binding affinity to complementary RNA sequences. These properties make it a valuable component in the development of therapeutic oligonucleotides, particularly in the treatment of genetic disorders and other diseases.

Preparation Methods

The synthesis of 2’-O-(2-Methoxyethyl)-cytidine involves several steps. One common method includes the alkylation of cytidine with 2-methoxyethyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through various chromatographic techniques to obtain the desired compound with high purity .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesizers and high-throughput purification systems to ensure consistency and efficiency in the production process .

Chemical Reactions Analysis

2’-O-(2-Methoxyethyl)-cytidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized nucleosides .

Scientific Research Applications

2’-O-(2-Methoxyethyl)-cytidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-O-(2-Methoxyethyl)-cytidine involves its incorporation into antisense oligonucleotides, which then hybridize with complementary RNA sequences. This hybridization can lead to the degradation of the target RNA through RNase H-mediated cleavage or the inhibition of translation by steric hindrance. The 2’-methoxyethyl modification enhances the binding affinity and stability of the oligonucleotide, making it more effective in gene silencing applications .

Comparison with Similar Compounds

2’-O-(2-Methoxyethyl)-cytidine is often compared with other modified nucleosides such as 2’-O-methylcytidine and 2’-fluoro-cytidine. While all these compounds enhance the stability and binding affinity of oligonucleotides, 2’-O-(2-Methoxyethyl)-cytidine is unique in its ability to provide a balance between nuclease resistance and low toxicity. This makes it particularly suitable for therapeutic applications where long-term stability and minimal side effects are crucial .

Similar compounds include:

Properties

IUPAC Name

4-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O6/c1-19-4-5-20-10-9(17)7(6-16)21-11(10)15-3-2-8(13)14-12(15)18/h2-3,7,9-11,16-17H,4-6H2,1H3,(H2,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOGMMXZKKVMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1C(C(OC1N2C=CC(=NC2=O)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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